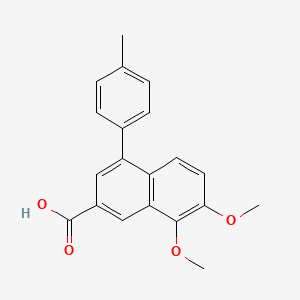
7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid” is a complex organic compound. It is a derivative of naphthalene, which is a class of arenes consisting of two ortho-fused benzene rings . The compound has additional functional groups such as carboxylic acid, methyl, and methoxy groups attached to the naphthalene core.
Synthesis Analysis
The synthesis of related naphthalene derivatives typically involves multiple steps, starting from basic naphthalene compounds. For instance, the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol involves methylation, Friedel-Crafts acylation, a haloform reaction, Birch reduction, and a Curtius reaction followed by hydrogenolysis and demethylation .Molecular Structure Analysis
The molecular structure of naphthalene derivatives has revealed important insights into their chemical behavior. For example, studies on 5,8-dimethoxy-1-naphthoic acid and its methyl ester have highlighted the significance of hydrogen bonding and the orientation of molecular planes in defining the compound’s structural characteristics.Chemical Reactions Analysis
Naphthalene derivatives undergo various chemical reactions, reflecting their reactive nature. For example, organometallic synthesis of 2,7-disubstituted 1,8-bis (dimethylamino)naphthalenes demonstrates the influence of ortho-substituents on basicity and the formation of “proton sponge” derivatives.Physical And Chemical Properties Analysis
The physical properties of naphthalene derivatives, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. Chemical properties, including acidity, basicity, and reactivity towards various reagents, are fundamental aspects of naphthalene derivatives.Wissenschaftliche Forschungsanwendungen
Molecular Interactions and Structures
One area of research focuses on understanding the molecular interactions and structural properties of compounds similar to 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid. For instance, studies have explored how hydrogen bonding and significantly attractive C-H...O interactions influence the molecular geometries of related compounds, such as in 5,8-dimethoxy-1-naphthoic acid and methyl 5,8-dimethoxy-1-naphthoate (Blackburn & Gerkin, 1997).
Synthetic Pathways and Derivatives
Research has been conducted on synthesizing various derivatives and exploring the synthetic pathways involving compounds related to 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid. For example, Göksu et al. (2003) described the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol, which involved creating a derivative similar to 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid (Göksu, Kazaz, Sütbeyaz & SeÇen, 2003).
Organometallic Synthesis and Coloration
Another focus area is the organometallic synthesis of naphthalene derivatives and their potential applications in coloration. Pozharskii et al. (2003) investigated the synthesis of 2,7-disubstituted 1,8-bis(dimethylamino)naphthalenes, which are structurally related, to understand their basicity and coloration characteristics (Pozharskii, Ryabtsova, Ozeryanskii, Degtyarev, Kazheva, Alexandrov & Dyachenko, 2003).
Medicinal Chemistry Applications
In medicinal chemistry, derivatives of naphthalene carboxylic acids have been studied for their potential therapeutic applications. Mouttaki, Johannes & Meckenstock (2012) identified naphthalene carboxylase, which catalyzes the activation of naphthalene molecules, a process relevant for understanding the biodegradation of environmental pollutants. This research could have implications for derivatives like 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid (Mouttaki, Johannes & Meckenstock, 2012).
Analytical Chemistry Applications
Compounds similar to 7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid are also explored in analytical chemistry for their use as derivatizing agents. Yasaka, Ono & Tanaka (1998) developed a new fluorescence chiral derivatizing reagent based on a naphthalene structure for determining enantiomers of carboxylic acids (Yasaka, Ono & Tanaka, 1998).
Zukünftige Richtungen
The future directions for “7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid” could involve further exploration of its synthesis methods, chemical properties, and potential biological activities. Given the wide range of biological activities exhibited by naphthalene derivatives, this compound could be a potential candidate for drug research and development .
Eigenschaften
IUPAC Name |
7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-4-6-13(7-5-12)16-10-14(20(21)22)11-17-15(16)8-9-18(23-2)19(17)24-3/h4-11H,1-3H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUNDHUJSEKPAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=C2C=CC(=C3OC)OC)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,8-dimethoxy-4-(4-methylphenyl)naphthalene-2-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Chloro-4-[(1R,2R)-2-methylcyclopropyl]butan-2-one](/img/structure/B2450424.png)
![N-[4-[[3-[(3-methylphenyl)sulfonylamino]quinoxalin-2-yl]amino]phenyl]acetamide](/img/structure/B2450426.png)

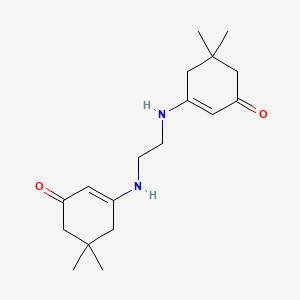
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-6-carboxamide hydrochloride](/img/structure/B2450431.png)
![1-(4-Chlorophenyl)-2-tosyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2450434.png)
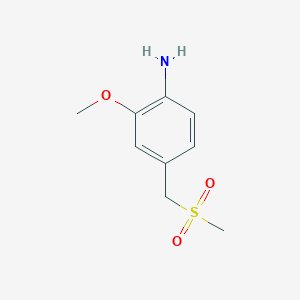


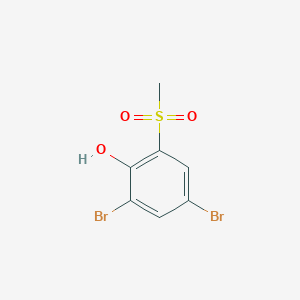
![N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2450440.png)
![1-(4-Fluorobenzyl)-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2450442.png)
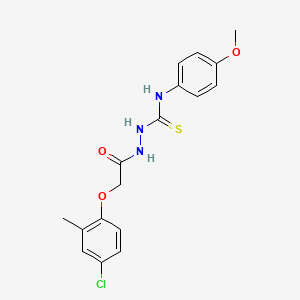
![1-methyl-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-1H-pyrazole-4-sulfonamide](/img/structure/B2450446.png)